molecular formula C11H14OS B14052057 1-(2-Ethyl-4-mercaptophenyl)propan-2-one

1-(2-Ethyl-4-mercaptophenyl)propan-2-one

Katalognummer: B14052057
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: ZNUKFWBREUKDNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2-Ethyl-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture for several hours to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethyl-4-mercaptophenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Ethyl-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(2-Ethyl-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

    1-(4-Ethyl-2-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positions of the ethyl and mercapto groups, leading to variations in reactivity and applications.

    1-(2-Methyl-4-mercaptophenyl)propan-2-one: The presence of a methyl group instead of an ethyl group can affect the compound’s physical and chemical properties.

    1-(2-Ethyl-4-hydroxyphenyl)propan-2-one: The hydroxyl group in place of the mercapto group can lead to different biological activities and applications.

Eigenschaften

Molekularformel

C11H14OS

Molekulargewicht

194.30 g/mol

IUPAC-Name

1-(2-ethyl-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-9-7-11(13)5-4-10(9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3

InChI-Schlüssel

ZNUKFWBREUKDNM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)S)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.